molecular formula C26H28N2O4 B6577344 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one CAS No. 862246-53-5

4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one

Cat. No. B6577344
CAS RN: 862246-53-5
M. Wt: 432.5 g/mol
InChI Key: JFNJOYPKGRZDTO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, piperazine, and chromenone. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and dioxole rings . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Chromenone is a class of organic compounds characterized by a fused ring structure of benzene and pyran, with a carbonyl group attached to the pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxole and chromenone portions of the molecule are aromatic and planar, while the piperazine ring is likely to adopt a chair conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzodioxole could undergo electrophilic aromatic substitution, while the piperazine could participate in reactions with electrophiles due to the presence of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, compounds containing a benzodioxole moiety have been found to exhibit various biological activities, including anticancer , antimicrobial, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods for its derivatives .

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c29-26-14-21(22-12-19-3-1-2-4-20(19)13-24(22)32-26)16-28-9-7-27(8-10-28)15-18-5-6-23-25(11-18)31-17-30-23/h5-6,11-14H,1-4,7-10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJOYPKGRZDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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